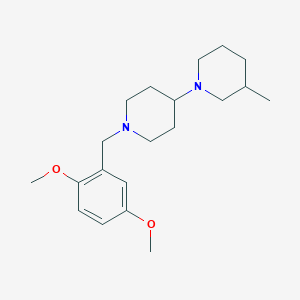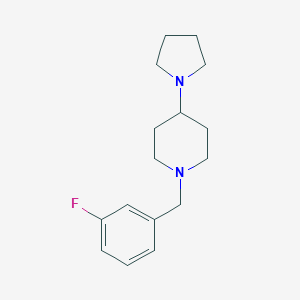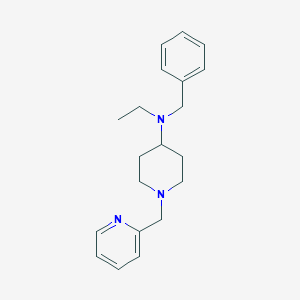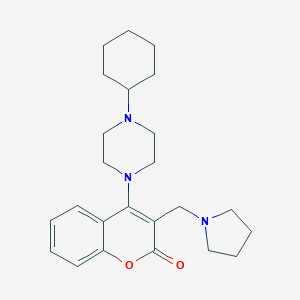![molecular formula C24H31N3O3 B247070 N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since been used in scientific research to understand its mechanism of action and its effects on the human body.
作用機序
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased levels of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the psychedelic effects of the drug. N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been found to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can induce nausea and vomiting. In addition, it can lead to changes in mood and perception, including visual and auditory hallucinations, altered thinking, and changes in time perception.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been used in scientific research to study the effects of serotonin receptor agonists on the brain. It has been found to be a useful tool for studying the role of the 5-HT2A receptor in mood, perception, and cognition. However, its psychoactive effects and potential for abuse limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. One area of interest is the development of novel drugs that target the 5-HT2A receptor, which may have therapeutic potential for the treatment of mood disorders and other psychiatric conditions. Another area of research is the study of the long-term effects of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for further research on the pharmacokinetics and metabolism of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, which may help to inform the development of safer and more effective drugs in the future.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 4-(3-phenyl-2-propenyl)piperazine in the presence of acetic acid to form N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically binding to the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Studies have shown that N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide can induce visual hallucinations, altered thinking, and changes in mood and perception.
特性
製品名 |
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide |
|---|---|
分子式 |
C24H31N3O3 |
分子量 |
409.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O3/c1-29-21-10-11-23(30-2)22(19-21)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-4-3-5-8-20/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
InChIキー |
BRKGKVASBNSRNV-RMKNXTFCSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)